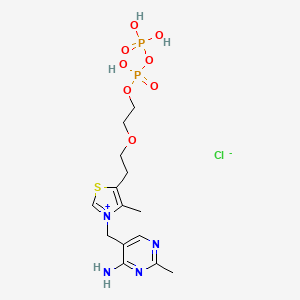
2-(1-Hydroxyethyl)thiamine pyrophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxyethyl)thiamine pyrophosphate, also known as this compound, is a useful research compound. Its molecular formula is C14H23ClN4O8P2S and its molecular weight is 504.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Role and Mechanisms
2-(1-Hydroxyethyl)thiamine pyrophosphate acts as a cofactor in several enzymatic reactions, particularly those involving carbohydrate metabolism. It is involved in the functioning of enzymes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are critical for energy production through the Krebs cycle.
Enzymatic Activity Studies
Research has demonstrated that this compound can influence the activity of acetylcholinesterase, an enzyme essential for neurotransmission. A study showed that both free thiamine and thiamine pyrophosphate act as non-competitive inhibitors of acetylcholinesterase, suggesting potential therapeutic roles in neurodegenerative diseases like Alzheimer's disease .
Metabolic Studies
The compound has been utilized to investigate metabolic pathways involving thiamine derivatives. For instance, studies on Escherichia coli pyruvate oxidase revealed that the oxidation of hydroxyethylthiamine pyrophosphate enhances enzyme-bound flavin reduction, indicating its role in bacterial metabolism .
Neuroprotective Properties
The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases. Thiamine deficiency has been linked to various neurological disorders, and supplementation with its derivatives may mitigate these effects. Research indicates that thiamine compounds can improve cognitive function and provide neuroprotection against conditions such as Wernicke-Korsakoff syndrome and Parkinson's disease .
Case Study: Thiamine Deficiency
A clinical case highlighted a 67-year-old woman with pulmonary hypertension linked to thiamine deficiency following partial gastrectomy. Treatment with thiamine derivatives, including this compound, was part of her management plan, showcasing its application in clinical settings to address deficiencies resulting from surgical interventions .
Table 1: Comparison of Enzymatic Activities
| Compound | Enzyme Activity | Type of Inhibition |
|---|---|---|
| This compound | Acetylcholinesterase | Non-competitive inhibitor |
| Thiamine | Acetylcholinesterase | Non-competitive inhibitor |
| Thiamine Pyrophosphate | Various enzymes | Co-factor |
Table 2: Clinical Applications of Thiamine Derivatives
| Condition | Treatment | Outcome |
|---|---|---|
| Wernicke-Korsakoff Syndrome | Hydroxyethylthiamine supplementation | Improved cognitive function |
| Pulmonary Hypertension | Thiamine derivatives | Alleviated symptoms related to deficiency |
Propiedades
Número CAS |
20319-27-1 |
|---|---|
Fórmula molecular |
C14H23ClN4O8P2S |
Peso molecular |
504.8 g/mol |
Nombre IUPAC |
2-[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy]ethyl phosphono hydrogen phosphate;chloride |
InChI |
InChI=1S/C14H22N4O8P2S.ClH/c1-10-13(3-4-24-5-6-25-28(22,23)26-27(19,20)21)29-9-18(10)8-12-7-16-11(2)17-14(12)15;/h7,9H,3-6,8H2,1-2H3,(H4-,15,16,17,19,20,21,22,23);1H |
Clave InChI |
GFOZNKHLFXWLSX-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOCCOP(=O)(O)OP(=O)(O)O.[Cl-] |
SMILES canónico |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOCCOP(=O)(O)OP(=O)(O)O.[Cl-] |
Sinónimos |
(alpha-hydroxyethyl)thiamin diphosphate 2-(1-hydroxyethyl)thiamine pyrophosphate 2-(hydroxyethyl)-ThDP hydroxyethylthiamin pyrophosphate OHET-TPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















